molecular formula C14H14N2O3 B5753908 3,5-dimethoxy-N-4-pyridinylbenzamide

3,5-dimethoxy-N-4-pyridinylbenzamide

Cat. No. B5753908
M. Wt: 258.27 g/mol
InChI Key: PBLWOOQOCOWCGH-UHFFFAOYSA-N
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Description

“3,5-dimethoxy-N-4-pyridinylbenzamide” is a chemical compound with the molecular formula C14H14N2O3 .


Molecular Structure Analysis

The molecular structure of “3,5-dimethoxy-N-4-pyridinylbenzamide” consists of a benzamide core with two methoxy groups at the 3 and 5 positions and a pyridinyl group at the N-4 position .

Scientific Research Applications

Drug Discovery

The compound is part of the ChEMBL database, a manually curated, high-quality, large-scale, open, FAIR and Global Core Biodata Resource of bioactive molecules with drug-like properties . This suggests that it could be used in drug discovery processes, particularly in the development of new therapeutic agents.

Bioactivity Research

The ChEMBL database contains bioactivity data for various compounds . Therefore, CHEMBL67943 could be used in bioactivity research to understand its interactions with biological systems and potential therapeutic effects.

Antioxidant Research

Based on a study on similar benzamide compounds, it’s possible that CHEMBL67943 could have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antibacterial Research

The same study also suggests potential antibacterial activities of benzamide compounds . Therefore, CHEMBL67943 could be used in research focused on the development of new antibacterial agents.

ACAT Inhibition

A specific benzamide compound has been found to inhibit Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme that plays a critical role in the absorption of dietary cholesterol . CHEMBL67943 could potentially be used in research related to ACAT inhibition and cholesterol metabolism.

Genomic Research

The ChEMBL database brings together chemical, bioactivity, and genomic data . This suggests that CHEMBL67943 could be used in genomic research, particularly in studies aiming to understand the genomic effects of bioactive molecules.

properties

IUPAC Name

3,5-dimethoxy-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-18-12-7-10(8-13(9-12)19-2)14(17)16-11-3-5-15-6-4-11/h3-9H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLWOOQOCOWCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethoxy-N-pyridin-4-yl-benzamide

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